tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
Description
tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS: 1251014-63-7, molecular formula: C₁₂H₁₉N₃O₃, molecular weight: 253.30) is a heterocyclic compound featuring a bicyclic imidazo[1,5-a]pyrazine core with a hydroxymethyl substituent at position 1 and a tert-butyl carbamate group at position 7 . This structure positions it as a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and protease-targeting drugs.
Properties
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-4-5-15-8-13-9(7-16)10(15)6-14/h8,16H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYQHLHQOSGXBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=NC(=C2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the imidazo[1,5-a]pyrazine ring system. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Comparative Insights
Ring Fusion Position: The target compound’s imidazo[1,5-a]pyrazine ring fusion differs from analogs like [1,2-a]-fused derivatives (e.g., CAS 1250996-70-3).
Substituent Effects: The 1-hydroxymethyl group in the target compound increases hydrophilicity (TPSA: ~74 Ų estimated) compared to non-hydroxylated analogs (e.g., CAS 374795-76-3, TPSA: ~61 Ų). This enhances solubility in polar solvents, critical for bioavailability in drug formulations . Brominated analogs (e.g., CAS 949922-61-6) are tailored for Suzuki-Miyaura cross-coupling reactions, enabling diversification of the core structure .
Synthetic Utility :
- The target compound’s synthesis likely employs carbodiimide-based coupling (e.g., HATU) similar to methods used for tert-butyl-protected intermediates in and .
- Analogs like the dicarboxylate (CAS 1094091-44-7) serve as dual-functional building blocks, allowing sequential derivatization at positions 1 and 7 .
Biological Relevance :
- Hydroxymethyl-substituted derivatives (e.g., target compound and CAS 1250996-70-3) are prioritized in medicinal chemistry for their ability to form hydrogen bonds with target proteins, improving binding affinity .
Biological Activity
tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate, a compound characterized by its unique heterocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its anticancer effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 253.30 g/mol
- CAS Number : 1251014-63-7
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Anticancer Properties : Studies have shown that compounds with similar imidazo[1,5-a]pyrazine structures can inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth.
- Enzyme Inhibition : The compound has been noted to inhibit certain kinases that are crucial in cancer progression, such as EGFR and JNK pathways .
Anticancer Activity
A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings from these assays:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 0.07 | EGFR Inhibition |
| DLD-1 (Colorectal Cancer) | 0.06 | Cell Cycle Arrest at G2/M Phase |
| HepG2 (Liver Cancer) | 0.10 | Induction of Apoptosis |
These results indicate a strong potential for this compound as an anticancer agent, particularly due to its low IC50 values compared to standard treatments like erlotinib.
Case Studies
- HeLa Cell Line Study : In a controlled experiment, this compound was tested against the HeLa cell line. The results demonstrated significant inhibition of cell proliferation and induced apoptosis at concentrations as low as 0.07 µM. This suggests a potent effect on cervical cancer cells through EGFR pathway modulation.
- DLD-1 Cell Line Study : Another study focused on colorectal cancer cells (DLD-1) revealed that the compound not only inhibited cell growth but also caused cell cycle arrest at the G2/M phase. This effect highlights its potential as a therapeutic agent in colorectal cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
